molecular formula C22H32O3 B593941 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid CAS No. 90780-51-1

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid

Cat. No. B593941
CAS RN: 90780-51-1
M. Wt: 344.495
InChI Key: CSXQXWHAGLIFIH-UHFFFAOYSA-N
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Description

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid is a polyunsaturated fatty acid . It is an autoxidation product of docosahexaenoic acid (DHA) in vitro.


Molecular Structure Analysis

The molecular formula of 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid is C22H32O3 . It consists of 4 Z,7 Z,10 Z,13 Z,17 E,19 Z -docosahexaenoic acid bearing an additional 16-hydroxy substituent .


Physical And Chemical Properties Analysis

The molecular weight of 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid is 344.495 . The net charge is 0 .

properties

IUPAC Name

16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-4-15-18-21(23)19-16-13-11-9-7-5-6-8-10-12-14-17-20-22(24)25/h3-4,6-9,12-16,18,21,23H,2,5,10-11,17,19-20H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXQXWHAGLIFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694008
Record name 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90780-51-1
Record name 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid
Reactant of Route 2
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid
Reactant of Route 3
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid
Reactant of Route 4
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid
Reactant of Route 5
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid
Reactant of Route 6
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid

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